Cyclopropyl-(6-methoxy-pyridazin-3-ylmethyl)-amine
Description
Background and Significance of Pyridazine (B1198779) and Cyclopropyl (B3062369) Amine Scaffolds in Chemical Biology
In the field of chemical biology and drug discovery, specific molecular frameworks, known as scaffolds, are recognized for their frequent appearance in biologically active compounds. Both the pyridazine and cyclopropyl amine scaffolds hold significant value in this regard.
The pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, is considered a "wonder nucleus" in medicinal chemistry. sarpublication.com Its derivatives are known to exhibit a vast array of pharmacological activities. rjptonline.orgproquest.com The unique physicochemical properties of the pyridazine ring, such as its ability to participate in hydrogen bonding and dipole interactions, make it a versatile component for designing molecules that can effectively interact with biological targets.
| Activity Category | Specific Examples |
|---|---|
| Antimicrobial | Antibacterial, Antifungal, Antiviral sarpublication.comproquest.com |
| Anticancer | Antitumor, Antiproliferative rjptonline.org |
| Cardiovascular | Antihypertensive, Vasodilator, Cardiotonic sarpublication.comrjptonline.org |
| Anti-inflammatory | Analgesic, Anti-inflammatory sarpublication.comproquest.com |
| Metabolic | Antidiabetic rjptonline.org |
| Central Nervous System | Antidepressant, Anticonvulsant sarpublication.comrjptonline.org |
The cyclopropyl amine scaffold is another privileged structure in pharmaceutical science. longdom.org The cyclopropyl group is a small, strained three-membered ring that offers several advantages in drug design. hyphadiscovery.com It provides conformational rigidity, which can help in optimizing the binding of a molecule to its target. digitellinc.comacs.org Furthermore, the high C-H bond strength in the cyclopropyl ring often makes it less susceptible to metabolic breakdown by enzymes in the body, which can improve a drug's lifespan in the system. hyphadiscovery.com The combination of the cyclopropane (B1198618) ring's unique steric and electronic properties with the reactivity of the amine group makes cyclopropylamines valuable building blocks for a range of therapeutic agents. longdom.orgacs.org
| Therapeutic Area | Mechanism/Use |
|---|---|
| Oncology | Used in anticancer compounds. longdom.org |
| Infectious Diseases | Found in antiviral and antibiotic agents. longdom.orghyphadiscovery.com |
| Central Nervous System | Key component in antidepressants, such as Monoamine Oxidase Inhibitors (MAOIs). longdom.org |
| Agrochemicals | Used in the formulation of herbicides, fungicides, and insecticides. longdom.org |
Rationale for Investigating Cyclopropyl-(6-methoxy-pyridazin-3-ylmethyl)-amine
The rationale for the academic investigation of this compound stems from the principles of pharmacophore combination and scaffold hybridization in drug design. patsnap.comrsc.org By chemically linking two distinct and biologically significant scaffolds—pyridazine and cyclopropyl amine—researchers aim to create a novel molecule with potentially synergistic or entirely new pharmacological properties. rsc.org
This strategy is a cornerstone of medicinal chemistry, where the goal is to explore new areas of "chemical space" to identify lead compounds for new drug development. patsnap.comrasalifesciences.com The "fusing" or "linking" of known pharmacophores can lead to molecules with improved potency, selectivity, or pharmacokinetic profiles. rsc.org
In this specific compound, the methoxy (B1213986) group (-OCH3) attached to the pyridazine ring also plays a crucial role. Methoxy groups are common substituents in medicinal chemistry that can influence a molecule's solubility, metabolic stability, and binding interactions with its biological target.
Research Objectives and Scope of Academic Inquiry
The academic inquiry into novel compounds like this compound typically follows a structured, multi-stage process. ijrpr.comblazingprojects.com The primary objectives are to synthesize, characterize, and evaluate the biological potential of the new molecular entity.
Initial Research Objectives:
Chemical Synthesis: The first objective is to develop and optimize a reliable synthetic route to produce the compound with high purity. mdpi.comresearchgate.net This involves designing a series of chemical reactions to assemble the final molecule from simpler starting materials. nih.gov
Structural Characterization: Once synthesized, the exact structure of the compound must be confirmed using advanced analytical techniques. ijrpr.com These methods include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to ensure the molecule has the correct atomic composition and connectivity. researchgate.net
Scope of Academic Inquiry: The broader scope of research involves a comprehensive evaluation of the compound's biological activities. ijrpr.commdpi.com Based on the known properties of its constituent scaffolds, the investigation would likely include:
Biological Screening: The compound would be tested against a wide range of biological targets to identify any significant activity. dromicslabs.com This could involve screening for anticancer activity against various cancer cell lines, antimicrobial activity against bacteria and fungi, or inhibitory activity against specific enzymes relevant to disease. researchgate.netsemanticscholar.org
Structure-Activity Relationship (SAR) Studies: Should any promising biological activity be found, further research would focus on understanding the relationship between the compound's structure and its observed activity. ijrpr.com This involves synthesizing and testing related analogues of the compound to determine which parts of the molecule are essential for its effects, guiding the design of more potent and selective future compounds. blazingprojects.com
Properties
IUPAC Name |
N-[(6-methoxypyridazin-3-yl)methyl]cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-13-9-5-4-8(11-12-9)6-10-7-2-3-7/h4-5,7,10H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVWTMBBARVDRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)CNC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Computational Chemistry and in Silico Analysis of Cyclopropyl 6 Methoxy Pyridazin 3 Ylmethyl Amine
Quantum Chemical Characterization of Cyclopropyl-(6-methoxy-pyridazin-3-ylmethyl)-amine
Quantum chemistry provides the fundamental principles to compute the electronic structure and properties of molecules. Through the application of quantum mechanical calculations, a comprehensive understanding of the intrinsic characteristics of this compound can be achieved.
Electronic Structure and Molecular Orbital Properties
The electronic structure of a molecule dictates its reactivity, polarity, and spectroscopic properties. For this compound, quantum chemical methods such as Density Functional Theory (DFT) can be employed to elucidate its electronic landscape. These calculations can map the electron density distribution, identifying regions that are electron-rich or electron-deficient, which are crucial for predicting sites of interaction.
A key aspect of this analysis involves the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO's energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the chemical reactivity and stability of the molecule. A smaller gap generally implies higher reactivity. For this compound, the electron-rich 6-methoxy-pyridazine ring is expected to significantly contribute to the HOMO, whereas the LUMO is likely to be distributed over the pyridazine (B1198779) system.
Conformational Analysis and Energy Landscapes
The three-dimensional structure of a molecule is intrinsically linked to its function and activity. This compound possesses several rotatable bonds, allowing it to adopt a multitude of conformations. Conformational analysis is a computational method used to identify the stable geometric arrangements (conformers) of a molecule and the energy barriers between them.
By systematically rotating the key dihedral angles and calculating the potential energy at each step, a conformational energy landscape can be constructed. The low-energy regions on this landscape correspond to the most probable conformations that the molecule will adopt. Identifying the global minimum energy conformation is of particular importance as it represents the most stable state of the molecule. Understanding the conformational preferences is vital for predicting how the molecule will interact with biological targets, as specific conformations are often required for effective binding. nih.gov
Molecular Modeling and Docking Studies of this compound Interactions
Molecular modeling encompasses a range of computational techniques used to simulate and predict the interactions between molecules. These methods are particularly valuable in drug discovery for assessing the potential of a compound to bind to a specific biological target.
Ligand-Protein Docking Simulations
Molecular docking is a computational procedure that predicts the non-covalent binding of a small molecule (ligand) to a macromolecular target, typically a protein. nih.gov This technique is instrumental in structure-based drug design, providing insights into the binding mode and affinity of a ligand.
In a docking simulation involving this compound, the molecule would be computationally placed into the active site of a target protein. A scoring function would then be used to evaluate thousands of possible binding poses, ranking them based on their predicted binding affinity. The results would highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, between the ligand and the amino acid residues of the protein. The nitrogen atoms of the pyridazine ring and the secondary amine could act as hydrogen bond acceptors and donors, while the cyclopropyl (B3062369) and methoxy (B1213986) groups could form favorable hydrophobic interactions.
Table 2: Hypothetical Docking Simulation Results for this compound with a Target Protein
| Parameter | Value | Description |
|---|---|---|
| Binding Affinity | -9.2 kcal/mol | Predicted free energy of binding, indicating a strong interaction |
| Hydrogen Bonds | 3 | Formed with residues Asp129, Gln85 |
| Hydrophobic Interactions | 5 | With residues Leu25, Val33, Ile52, Ala151 |
Molecular Dynamics Simulations of Compound-Target Complexes
While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic perspective of the ligand-protein complex over time. mdpi.com MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, thus simulating the natural movements and conformational flexibility of the system.
An MD simulation of the this compound-protein complex would allow for the assessment of the stability of the docked pose. By analyzing the trajectory, one can observe how the ligand and protein adapt to each other, the persistence of key interactions, and calculate more accurate binding free energies. This provides a more realistic and robust model of the binding event. mdpi.com
Pharmacophore Modeling and Virtual Screening
A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. Based on the structure of this compound and its predicted binding mode from docking studies, a 3D pharmacophore model can be constructed. This model would define the spatial arrangement of features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.
This pharmacophore model can then be used as a query to search large chemical databases for other compounds that possess the same critical features in a similar spatial arrangement. This process, known as virtual screening, is a powerful and efficient method for identifying novel and structurally diverse compounds that are likely to exhibit the desired biological activity.
Table 3: Hypothetical Pharmacophore Features for this compound
| Feature | Description |
|---|---|
| Hydrogen Bond Acceptor (HBA) | Two features on the pyridazine nitrogen atoms and one on the methoxy oxygen |
| Hydrogen Bond Donor (HBD) | One feature on the secondary amine nitrogen |
| Hydrophobic (HY) | One feature centered on the cyclopropyl group |
Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This approach is instrumental in understanding the specific molecular features that govern the bioactivity of a chemical series, thereby enabling the rational design of more potent analogues. nih.govrsc.org
The initial and most critical step in QSAR modeling is the selection of molecular descriptors. nih.gov These are numerical values that encode different aspects of a molecule's physicochemical properties. For analogues of this compound, a diverse set of descriptors would be calculated to capture the structural variations within the series. These descriptors are typically categorized as electronic, steric, hydrophobic, topological, and quantum-chemical. asianpubs.orgresearchgate.net
Software such as Gaussian, ChemOffice, and PaDEL-Descriptor are commonly used to compute these parameters. ijournalse.orgtandfonline.com For instance, quantum chemical descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges can be calculated using Density Functional Theory (DFT) methods, such as B3LYP with a 6-31G(d) basis set. ijournalse.orgresearchgate.net
Once a pool of descriptors is generated, statistical methods are employed to build the QSAR model. Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are two widely used techniques. kfupm.edu.sa MLR generates a simple linear equation, which is easily interpretable, while ANN can model more complex, non-linear relationships between the descriptors and the biological activity. kfupm.edu.samdpi.com The development process involves creating a training set of molecules with known activities to build the model and a test set of molecules to validate its predictive power. mdpi.com
Table 1: Hypothetical Molecular Descriptors for a Series of this compound Analogues
| Compound ID | Analogue Structure | LogP | Molar Volume (MV) | Total Polar Surface Area (TPSA) | LUMO Energy (eV) | Predicted Activity (pIC50) |
| CPMPA-01 | This compound | 2.15 | 180.5 | 55.8 | -0.98 | 6.5 |
| CPMPA-02 | Cyclopropyl-(6-ethoxy-pyridazin-3-ylmethyl)-amine | 2.65 | 200.2 | 55.8 | -0.95 | 6.8 |
| CPMPA-03 | Cyclopropyl-(6-chloro-pyridazin-3-ylmethyl)-amine | 2.80 | 175.1 | 46.6 | -1.25 | 7.1 |
| CPMPA-04 | Isopropyl-(6-methoxy-pyridazin-3-ylmethyl)-amine | 2.45 | 198.7 | 55.8 | -0.99 | 6.3 |
| CPMPA-05 | Cyclopropyl-(6-methoxy-pyridazin-3-ylmethyl)-methyl-amine | 2.40 | 195.3 | 52.7 | -0.97 | 6.6 |
| CPMPA-06 | Cyclobutyl-(6-methoxy-pyridazin-3-ylmethyl)-amine | 2.55 | 196.9 | 55.8 | -1.01 | 6.4 |
This table is interactive. Users can sort the data by clicking on the column headers.
A validated QSAR model serves as a powerful predictive tool. nih.gov It can be used to forecast the biological activity of novel, yet-to-be-synthesized analogues of this compound. This in silico screening allows for the prioritization of compounds with the highest predicted potency for synthesis and experimental testing, thereby saving significant time and resources. nih.gov
The QSAR equation provides direct insight into which properties are most influential. For example, a positive coefficient for a descriptor like LogP would suggest that increasing lipophilicity enhances activity, while a negative coefficient for a steric descriptor might indicate that bulkier substituents are detrimental. asianpubs.org For more complex models, such as those derived from 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA), the results are visualized as contour maps. mdpi.com These maps highlight regions around the molecular scaffold where modifications are likely to improve or diminish activity. mdpi.comresearchgate.net For instance, a green contour in a steric map would indicate that adding a bulky group in that region is favorable for activity. mdpi.com This detailed structural insight is invaluable for optimizing the lead compound. mdpi.com
Table 2: Predictive Modeling for Bioactivity of Designed Analogues
| Designed Analogue ID | Proposed Modification | Key Descriptor Change | Predicted pIC50 (from model) | Rationale for Design |
| CPMPA-D01 | Replace 6-methoxy with 6-trifluoromethoxy | Increased lipophilicity, strong electron-withdrawing | 7.5 | Model suggests electron-withdrawing groups at position 6 are favorable. |
| CPMPA-D02 | Replace cyclopropyl with 2,2-difluorocyclopropyl | Altered electronic profile of the amine substituent | 7.3 | Model indicates favorable electrostatic interactions for this region. |
| CPMPA-D03 | Introduce a methyl group on the methylene (B1212753) bridge | Increased steric bulk near the core | 6.1 | Model predicts negative steric influence at the methylene bridge. |
| CPMPA-D04 | Replace 6-methoxy with 6-cyano | Increased polarity, H-bond acceptor | 7.8 | Model shows strong positive correlation with TPSA and H-bond acceptors. |
This table is interactive. Users can sort the data by clicking on the column headers.
Computational Assessment of Pharmacokinetic Relevant Parameters
Beyond bioactivity, the success of a potential therapeutic agent depends on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. researchgate.net In silico ADME profiling is now a standard practice in early-stage drug discovery to flag compounds with potentially poor pharmacokinetic profiles. researchgate.netfrontiersin.org
A variety of computational models and software platforms, such as SwissADME and pkCSM, are available to predict key ADME parameters from a molecule's structure alone. researchgate.netrsc.org These predictions are based on physicochemical properties that govern a compound's ability to be absorbed into the bloodstream and distribute to its target tissues.
Key predicted parameters include:
Lipophilicity (LogP): Affects solubility, permeability, and plasma protein binding. researchgate.net
Aqueous Solubility (LogS): Crucial for absorption and formulation.
Gastrointestinal (GI) Absorption: Predicts the percentage of a compound absorbed from the gut.
Blood-Brain Barrier (BBB) Permeability: Indicates whether a compound is likely to enter the central nervous system.
P-glycoprotein (P-gp) Interaction: Predicts if the compound is a substrate or inhibitor of this major efflux pump, which can limit drug absorption and distribution. frontiersin.org
These parameters are often evaluated against established guidelines, such as Lipinski's Rule of Five, to assess the "drug-likeness" of the analogues. researchgate.net
Table 3: Predicted Pharmacokinetic Properties of this compound and Analogues
| Compound ID | LogP (o/w) | Aqueous Solubility (LogS) | Human GI Absorption (%) | BBB Permeant | P-gp Substrate |
| CPMPA-01 | 2.15 | -2.5 | High (92%) | Yes | No |
| CPMPA-02 | 2.65 | -3.1 | High (94%) | Yes | No |
| CPMPA-03 | 2.80 | -3.5 | High (95%) | Yes | Yes |
| CPMPA-D01 | 3.50 | -4.2 | High (91%) | Yes | Yes |
| CPMPA-D04 | 1.50 | -2.0 | High (88%) | No | No |
This table is interactive. Users can sort the data by clicking on the column headers.
A compound's metabolic fate is a critical determinant of its half-life and potential for toxicity. nih.gov The majority of drug metabolism is carried out by the cytochrome P450 (CYP) family of enzymes. mdpi.commdpi.com Computational tools can predict which sites on a molecule are most susceptible to metabolism (metabolic hotspots) and whether a compound is likely to be a substrate or inhibitor of specific CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). nih.govmdpi.com
Predicting these interactions is vital for anticipating potential drug-drug interactions (DDIs). nih.govdoi.org For example, if an analogue of this compound is predicted to be a potent inhibitor of CYP3A4, it could dangerously elevate the plasma concentrations of other co-administered drugs that are metabolized by this enzyme. nih.gov Metabolic hotspot analysis can guide chemical modifications to block sites of rapid metabolism, thereby improving the compound's metabolic stability and pharmacokinetic profile. nih.gov
Table 4: Predicted Metabolic Liabilities and Cytochrome P450 Interactions
| Compound ID | Predicted Metabolic Hotspot | CYP1A2 Inhibitor | CYP2C9 Inhibitor | CYP2D6 Inhibitor | CYP3A4 Inhibitor | CYP3A4 Substrate |
| CPMPA-01 | Methoxy O-demethylation | No | No | No | No | Yes |
| CPMPA-02 | Ethoxy O-dealkylation | No | No | No | Weak | Yes |
| CPMPA-03 | Aromatic hydroxylation | No | Yes | No | Yes | No |
| CPMPA-D01 | Aromatic hydroxylation | No | Yes | Weak | Yes | No |
| CPMPA-D04 | Pyridazine ring oxidation | No | No | No | No | No |
This table is interactive. Users can sort the data by clicking on the column headers.
Molecular and Cellular Mechanism of Action Studies of Cyclopropyl 6 Methoxy Pyridazin 3 Ylmethyl Amine
Target Identification and Validation Methodologies
Detailed studies to identify and validate the biological targets of Cyclopropyl-(6-methoxy-pyridazin-3-ylmethyl)-amine have not been reported in publicly accessible scientific literature. Methodologies that would typically be employed for such investigations are outlined below.
No data from biochemical affinity assays for this compound have been published. Such assays would typically involve screening the compound against a panel of known biological targets (e.g., receptors, enzymes, ion channels) to determine its binding affinity. The results, often presented as IC₅₀ or Kᵢ values, would provide initial insights into potential molecular targets.
Interactive Data Table: Biochemical Affinity of this compound (No data available)
| Target | Assay Type | IC₅₀ (nM) | Kᵢ (nM) | Source |
| N/A | N/A | N/A | N/A | N/A |
There are no published studies utilizing proteomic-based strategies to de-convolute the targets of this compound. Techniques such as thermal proteome profiling (TPP) or affinity chromatography coupled with mass spectrometry are powerful methods for identifying novel protein binders of a small molecule directly in a complex biological sample.
No research has been published describing the use of genetic perturbation studies, such as CRISPR-Cas9 screening or siRNA knockdowns, in conjunction with this compound treatment. These approaches could help identify genes that either enhance or suppress the cellular phenotype induced by the compound, thereby pointing to its molecular targets or signaling pathways.
Receptor Binding and Functional Assays
Specific data from receptor binding and functional assays for this compound are not available in the scientific literature. These assays are crucial for characterizing the interaction of a compound with a specific receptor and determining its functional consequence.
No radioligand displacement or saturation binding studies for this compound have been reported. Radioligand displacement assays would be used to determine the compound's affinity (Kᵢ) for a specific receptor by measuring its ability to displace a known radiolabeled ligand. Saturation binding studies would help to determine the receptor density (Bmax) and the dissociation constant (Kₐ) of a radiolabeled version of the compound itself.
Interactive Data Table: Radioligand Binding Properties of this compound (No data available)
| Receptor | Radioligand | Kᵢ (nM) | Bmax (fmol/mg protein) | Kₐ (nM) |
| N/A | N/A | N/A | N/A | N/A |
There are no published findings on the agonist or antagonist activity of this compound from reporter gene assays. These assays are instrumental in determining whether the binding of a compound to a receptor activates (agonist) or blocks (antagonist) its downstream signaling pathways, which are often linked to the expression of a reporter gene (e.g., luciferase or β-galactosidase).
Interactive Data Table: Functional Activity of this compound in Reporter Gene Assays (No data available)
| Target Receptor | Cell Line | Assay Type | Activity | EC₅₀/IC₅₀ (nM) |
| N/A | N/A | N/A | N/A | N/A |
G Protein-Coupled Receptor (GPCR) Signaling Pathway Modulation
There is no available scientific literature that describes the modulation of any G Protein-Coupled Receptor (GPCR) signaling pathways by this compound. Research into whether this compound acts as an agonist, antagonist, or allosteric modulator of any GPCRs has not been published.
Enzyme Kinetics and Inhibition Profiling
Characterization of Enzyme Inhibition/Activation by this compound
No studies have been published characterizing the effects of this compound on any specific enzymes. Therefore, its profile as an enzyme inhibitor or activator remains unknown.
Determination of Kinetic Parameters (e.g., Ki, IC50)
As there are no published enzyme inhibition or activation studies, kinetic parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) for this compound have not been determined or reported.
Structure-Activity Relationship (SAR) Elucidation for this compound Derivatives
Stereochemical Effects on Target Engagement
There are no studies available that investigate the stereochemistry of this compound or how different stereoisomers might affect its engagement with biological targets.
Biochemical and Cell Based Phenotypic Investigations of Cyclopropyl 6 Methoxy Pyridazin 3 Ylmethyl Amine
Gene and Protein Expression Profiling
No gene or protein expression profiling studies in response to exposure to Cyclopropyl-(6-methoxy-pyridazin-3-ylmethyl)-amine have been made publicly available.
There are no published transcriptomic studies, such as those using microarray or RNA-sequencing (RNA-Seq) technologies, that have analyzed the global changes in gene expression in any cell type or organism following exposure to this compound. As such, a data table of differentially expressed genes cannot be compiled.
No proteomic analyses have been reported that identify and quantify changes in the proteome of cells or tissues after treatment with this compound. Consequently, information on differential protein expression is not available.
It appears that there is no publicly available scientific literature detailing the specific biochemical and cell-based phenotypic investigations of "this compound" as requested in the provided outline. Searches for experimental data related to this particular compound, including Western blotting, immunofluorescence, cell viability assays, apoptosis and necrosis pathway analysis, cellular migration and invasion assays, and organelle function assessment, did not yield any specific results.
The scientific community has not published research that would allow for a thorough and accurate completion of the detailed sections and subsections outlined in the request. Information is available for structurally related compounds, but per the instructions to strictly adhere to the specified compound, this information cannot be used.
Therefore, it is not possible to generate the requested article with the required level of detail and scientific accuracy based on the currently available information.
Analytical Methodologies for Research of Cyclopropyl 6 Methoxy Pyridazin 3 Ylmethyl Amine
Chromatographic Separation Techniques
Chromatography is the cornerstone for isolating Cyclopropyl-(6-methoxy-pyridazin-3-ylmethyl)-amine from complex mixtures, ensuring that quantitative or qualitative analysis is not confounded by other components.
High-Performance Liquid Chromatography (HPLC) is a principal technique for assessing the purity of synthesized this compound and for its quantification in controlled in vitro environments, such as buffer solutions or cell culture media. Reversed-phase HPLC (RP-HPLC) is the most common modality employed for compounds of this nature. researchgate.net
In a typical RP-HPLC setup, the compound is separated on a nonpolar stationary phase (e.g., C18-bonded silica) with a polar mobile phase. tandfonline.comresearchgate.net The separation mechanism is based on the compound's hydrophobic interactions with the stationary phase. By adjusting the composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, the retention time of the analyte can be precisely controlled. researchgate.net The addition of modifiers like formic acid or trifluoroacetic acid to the mobile phase can improve peak shape and resolution, particularly for amine-containing compounds. nih.gov Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where the pyridazine (B1198779) ring exhibits strong absorbance. researchgate.net For quantitative analysis, a calibration curve is constructed by analyzing a series of known concentration standards. uab.edu
Table 1: Illustrative HPLC Parameters for Purity Analysis
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column providing good resolution for small molecules. researchgate.net |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Provides good peak shape for amines and allows for gradient elution. nih.gov |
| Gradient | 10% B to 90% B over 15 minutes | Ensures elution of the compound with good separation from potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns. tandfonline.com |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak symmetry. |
| Detection | UV at 254 nm | A common wavelength for aromatic heterocyclic compounds. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
Note: This table presents typical starting conditions. Method optimization is required for specific applications.
Gas Chromatography (GC) is generally less suitable for the direct analysis of relatively polar and non-volatile compounds like this compound. vt.edu The amine and pyridazine functional groups can lead to poor peak shapes and thermal degradation in the high temperatures of the GC inlet and column. vt.edulibretexts.org
However, GC can be a valuable tool for the analysis of specific, more volatile metabolites or degradation products. To make the parent compound or its non-volatile metabolites amenable to GC analysis, a chemical derivatization step is typically required. rsc.orgyoutube.com This process modifies the functional groups to increase volatility and thermal stability. researchgate.net Common derivatization techniques for amines include:
Silylation: Replacing active hydrogens on the amine group with a trimethylsilyl (B98337) (TMS) group. youtube.com
Acylation: Reacting the amine with an acylating agent (e.g., trifluoroacetic anhydride) to form a less polar amide. researchgate.net
Once derivatized, the analyte can be separated on a capillary GC column and detected by a Flame Ionization Detector (FID) or, for greater specificity and structural information, a Mass Spectrometer (MS). nih.gov This approach is primarily hypothetical for the parent compound but could be applicable if research specifically targets small, volatile molecules generated during its metabolism.
Mass Spectrometry-Based Quantification
Mass Spectrometry (MS) provides unparalleled sensitivity and selectivity, making it the gold standard for quantifying drugs and their metabolites in complex biological samples. researchgate.netchromatographyonline.com
For the accurate measurement of this compound in biological matrices such as plasma, serum, or urine, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. drugtargetreview.comthermofisher.com This technique combines the powerful separation capabilities of HPLC with the highly sensitive and selective detection of a triple quadrupole mass spectrometer. lcms.cz
The workflow involves several key steps:
Sample Preparation: Biological samples require processing to remove proteins and other interfering substances. Common methods include protein precipitation with an organic solvent (e.g., acetonitrile), liquid-liquid extraction, or solid-phase extraction (SPE). thermofisher.comthermofisher.com
Chromatographic Separation: A rapid HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) method is used to separate the analyte from matrix components, minimizing ion suppression. lcms.cz
Ionization and Detection: The column eluent is directed into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which generates charged molecules. ESI is highly effective for polar molecules and is usually operated in positive ion mode to protonate the amine group ([M+H]⁺). drugtargetreview.com The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where the first quadrupole selects the precursor ion (the protonated parent molecule), the second quadrupole fragments it, and the third quadrupole selects a specific product ion for detection. This two-stage mass filtering provides exceptional specificity. uab.edu
Table 2: Representative LC-MS/MS Parameters for Quantification in Plasma
| Parameter | Condition | Rationale |
|---|---|---|
| Sample Prep | Protein Precipitation (Acetonitrile) | Simple, fast, and effective for removing the bulk of proteins. thermofisher.com |
| LC Column | C18, 50 mm x 2.1 mm, 1.8 µm | Shorter column for faster analysis times, suitable for UHPLC systems. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Standard mobile phases for LC-MS analysis of small molecules. nih.gov |
| Flow Rate | 0.4 mL/min | Compatible with 2.1 mm ID columns and ESI sources. |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | Efficiently ionizes the amine-containing compound. |
| Precursor Ion | m/z 180.1 | Corresponds to the [M+H]⁺ ion of the analyte (C₉H₁₃N₃O). |
| Product Ion | e.g., m/z 124.1 | A hypothetical, stable fragment resulting from the loss of the cyclopropylmethyl group. |
| Internal Standard | Stable Isotope Labeled (SIL) version | The ideal choice to correct for matrix effects and variability. uab.edu |
Note: The product ion is hypothetical and must be determined experimentally by optimizing fragmentation conditions.
Understanding the metabolic fate of a compound is crucial. In vitro systems, such as liver microsomes or hepatocytes, are used to generate metabolites, which are then identified using LC-MS. nih.gov For this application, high-resolution mass spectrometry (HRMS), using instruments like Time-of-Flight (TOF) or Orbitrap mass analyzers, is particularly powerful. sigmaaldrich.comresearchgate.net
Unlike the targeted MRM approach used for quantification, metabolite identification employs a discovery-based workflow. nih.gov The HRMS instrument acquires full-scan mass spectra with high mass accuracy, allowing for the determination of the elemental composition of potential metabolites. nih.gov Data analysis software is used to search for predicted mass shifts corresponding to common metabolic biotransformations relative to the parent drug. nih.gov
Potential metabolic pathways for this compound could include:
Oxidation (+15.99 Da): Hydroxylation on the cyclopropyl (B3062369) or pyridazine ring.
O-Demethylation (-14.02 Da): Loss of the methyl group from the methoxy (B1213986) substituent.
N-Dealkylation: Cleavage of the cyclopropylmethyl group from the amine.
Once a potential metabolite is detected based on its accurate mass, MS/MS or MSⁿ fragmentation experiments are performed. nih.gov By comparing the fragmentation pattern of the metabolite to that of the parent compound, the site of metabolic modification can often be deduced, leading to structural elucidation. nih.gov
Future Directions and Emerging Research Avenues for Cyclopropyl 6 Methoxy Pyridazin 3 Ylmethyl Amine
Identification of Novel Biological Targets and Therapeutic Pathways
The quest to uncover the therapeutic potential of Cyclopropyl-(6-methoxy-pyridazin-3-ylmethyl)-amine commences with the critical step of identifying its biological targets. Modern drug discovery leverages a combination of computational and experimental approaches to elucidate the specific proteins, enzymes, or receptors with which a small molecule interacts to exert a biological effect.
Computational Approaches: In the initial phase, in silico methods can provide valuable predictions. plos.orgcambridge.orgnih.gov Techniques such as pharmacophore modeling and virtual screening can be employed to screen vast databases of known protein structures. tandfonline.comdovepress.com By analyzing the three-dimensional arrangement of chemical features in this compound, researchers can identify proteins with complementary binding sites. This computational prescreening helps to prioritize potential targets for subsequent experimental validation, thereby saving considerable time and resources. nih.gov
Experimental Validation: Following computational predictions, a variety of experimental techniques can be utilized for target deconvolution. nih.govbohrium.com Affinity chromatography, where the compound is immobilized on a solid support to capture its binding partners from cell lysates, is a classic and effective method. nih.gov More advanced label-free techniques, which detect changes in protein stability upon ligand binding, offer an alternative that does not require chemical modification of the compound. nih.gov
Given that the pyridazine (B1198779) scaffold is a common feature in many kinase inhibitors, it is plausible that this compound could target one or more protein kinases. nih.govresearchgate.netacs.orgnih.gov Kinases play a pivotal role in cell signaling and are frequently dysregulated in diseases such as cancer and inflammatory disorders. Therefore, a focused screening against a panel of kinases could be a fruitful starting point for identifying relevant biological targets and associated therapeutic pathways.
Advanced Synthetic Strategies for Complex Analogues
To explore the structure-activity relationship (SAR) and optimize the therapeutic properties of this compound, the development of advanced synthetic strategies for generating a diverse library of analogues is essential. nih.govuq.edu.au These strategies should allow for the systematic modification of different parts of the molecule, including the cyclopropyl (B3062369) ring, the methoxy (B1213986) group, and the pyridazine core.
Bioisosteric Replacement: One key strategy is bioisosteric replacement, where a functional group is substituted with another group that has similar physical or chemical properties, with the aim of enhancing the compound's biological activity, selectivity, or pharmacokinetic profile. mdpi.comresearchgate.netnih.govslideshare.netmdpi.com For instance, the methoxy group on the pyridazine ring could be replaced with other alkoxy groups, halogens, or small alkyl groups to probe the impact on target binding. Similarly, the cyclopropylamine moiety, a common element in medicinal chemistry known for its unique conformational properties, can be modified. hyphadiscovery.com
Scaffold Hopping and Hybridization: More complex analogues can be generated through scaffold hopping, where the pyridazine core is replaced with other heterocyclic systems to explore new chemical space and potentially discover novel biological activities. acs.orgnih.gov Hybridization, which involves combining the structural features of this compound with those of other known bioactive molecules, represents another promising approach for designing novel compounds with enhanced therapeutic potential.
Modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, can facilitate the efficient construction of these complex analogues. These methods offer a high degree of control over the molecular architecture, enabling the synthesis of a wide range of derivatives for biological evaluation.
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
To gain a holistic understanding of the mechanism of action of this compound and its analogues, the integration of multi-omics data is indispensable. nashbio.comfrontlinegenomics.cominicop.orgastrazeneca.com This systems biology approach involves the simultaneous analysis of genomics, transcriptomics, proteomics, and metabolomics data to create a comprehensive picture of the cellular response to the compound. nih.gov
By treating cells or model organisms with the compound and subsequently analyzing the changes across these different "omics" layers, researchers can identify the signaling pathways and cellular processes that are modulated. For example, transcriptomic analysis can reveal changes in gene expression, while proteomics can identify alterations in protein levels and post-translational modifications. Metabolomics, in turn, can shed light on the metabolic pathways affected by the compound.
The integration of these disparate datasets can be challenging but offers profound insights that cannot be obtained from any single omics approach alone. nih.gov This comprehensive mechanistic understanding is crucial for validating the identified biological targets, uncovering potential off-target effects, and identifying biomarkers that could be used to predict patient response in future clinical settings. frontlinegenomics.com
Potential for Development of Chemical Probes and Research Tools
A well-characterized bioactive molecule like this compound, once its biological target and mechanism of action are understood, holds significant potential for development into a chemical probe. Chemical probes are small molecules used to study biological systems and validate drug targets.
Design and Synthesis of Probes: To serve as a chemical probe, the compound may need to be modified to incorporate a reporter tag, such as a fluorescent group or a biotin molecule, or a reactive group for covalent labeling of the target protein. "Click chemistry," a set of powerful and reliable reactions, is often employed for this purpose due to its efficiency and biocompatibility. nih.govrsc.orgillinois.educsmres.co.uknih.gov The pyridazine moiety can serve as a versatile scaffold for such modifications.
Applications in Target Validation and Biological Research: These chemical probes can then be used in a variety of applications. For instance, a fluorescently labeled probe can be used to visualize the subcellular localization of its target protein. A biotinylated probe can be used for affinity-based pulldown experiments to confirm target engagement and identify other components of the protein complex. Covalent probes can be used to irreversibly label the target protein, enabling its identification and quantification in complex biological samples. The development of such research tools from this compound would not only advance our understanding of its specific biological functions but also contribute valuable reagents to the broader scientific community for studying the identified target and its associated pathways. acs.org
Q & A
Basic: What are the standard synthetic routes for Cyclopropyl-(6-methoxy-pyridazin-3-ylmethyl)-amine?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. A representative approach includes:
- Step 1: Reacting a pyridazine precursor (e.g., 6-methoxypyridazin-3-ylmethyl halide) with cyclopropylamine under basic conditions. Cesium carbonate or similar bases in polar aprotic solvents (e.g., DMSO) facilitate deprotonation and nucleophilic attack .
- Step 2: Copper(I) bromide may be employed as a catalyst to enhance coupling efficiency, particularly in heterocyclic systems .
- Purification: Column chromatography (e.g., ethyl acetate/hexane gradients) isolates the product, with yields optimized via temperature control (e.g., 35°C for 48 hours) .
- Characterization: Confirmed via NMR, HRMS (e.g., ESI m/z [M+H]), and melting point analysis .
Advanced: How do steric and electronic factors influence the coupling efficiency in synthesizing this compound?
Methodological Answer:
Steric hindrance from the cyclopropyl group and electron-donating methoxy substituents on the pyridazine ring can reduce coupling efficiency. Key considerations include:
- Catalyst Selection: Copper(I) catalysts mitigate steric challenges by stabilizing transition states in Ullmann-type couplings .
- Solvent Effects: Polar aprotic solvents (e.g., DMSO) enhance solubility of aromatic intermediates while stabilizing charged intermediates .
- Substrate Preorganization: Computational modeling (DFT) predicts favorable geometries for transition states, where methoxy groups electronically activate the pyridazine ring for nucleophilic attack .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR: Identifies proton environments (e.g., cyclopropyl CH at δ 0.8–1.2 ppm, pyridazine aromatic protons at δ 7.0–8.5 ppm). Coupling constants confirm rotational isomerism .
- HRMS: Validates molecular weight (e.g., ESI m/z 220.1215 [M+H]) with <2 ppm error .
- IR Spectroscopy: Detects functional groups (e.g., NH stretching at ~3300 cm, methoxy C-O at ~1250 cm) .
Advanced: How can conflicting NMR data due to rotational isomers be resolved?
Methodological Answer:
Rotational isomers arise from restricted rotation around the cyclopropyl-amine bond. Strategies include:
- Variable-Temperature NMR: Cooling samples to –40°C slows isomer interconversion, resolving split signals into distinct peaks .
- Kinetic Analysis: Monitor isomerization rates via NMR at multiple temperatures (e.g., 25–50°C) to calculate activation energy (ΔG‡) using Eyring plots .
- DFT Calculations: Predict relative stability of isomers and simulate NMR chemical shifts to assign peaks .
Basic: What is the compound’s stability under standard laboratory conditions?
Methodological Answer:
- Storage: Stable at –20°C in inert atmospheres (argon) for >6 months. Avoid light and humidity to prevent hydrolysis of the methoxy group .
- Thermal Stability: Decomposes above 150°C (DSC/TGA data). Short-term stability in solution (e.g., DMSO-d) confirmed via NMR over 72 hours .
Advanced: What mechanistic insights explain its Curtius rearrangement behavior?
Methodological Answer:
The Curtius rearrangement of related cyclopropyl acyl azides proceeds via a concerted mechanism with:
- Activation Energy: ΔE‡ ≈ 28.9 kcal/mol (DFT), favoring synC-N,synC-C transition states over anti conformers by 4.6 kcal/mol .
- Kinetic Isotope Effects (KIE): -labeling studies confirm N loss concurrent with 1,2-alkyl migration .
- Solvent Effects: Nonpolar solvents (e.g., benzene) accelerate rearrangement by stabilizing non-polar transition states .
Basic: How can researchers validate the compound’s purity for pharmacological assays?
Methodological Answer:
- HPLC: Use C18 columns with acetonitrile/water gradients (e.g., 30→70% over 20 min) to achieve >98% purity (λ = 254 nm) .
- Elemental Analysis: Confirm C, H, N content within ±0.3% of theoretical values .
Advanced: How to reconcile discrepancies between computational and experimental activation energies in its reactions?
Methodological Answer:
- Multi-Level DFT: Combine B3LYP/6-31G(d) geometry optimization with CCSD(T)/6-311+G(d,p) single-point energy corrections to reduce errors in ΔE‡ .
- Solvent Correction: Apply SMD implicit solvation models to account for solvent stabilization effects missing in gas-phase calculations .
- Statistical Validation: Use Bayesian error analysis to propagate uncertainties from NMR kinetic data (e.g., ±0.2 kcal/mol for ΔG‡) .
Basic: What biological targets are hypothesized for this compound?
Methodological Answer:
- Receptor Binding: Structural analogs (e.g., cyclopropyl-piperidine derivatives) show affinity for opioid receptors (μ, κ) and TGR5 agonists .
- Enzyme Inhibition: Pyridazine derivatives inhibit kinases (e.g., MAPK10) via competitive binding at ATP pockets .
Advanced: How to design structure-activity relationship (SAR) studies for optimizing target affinity?
Methodological Answer:
- Core Modifications: Introduce substituents at pyridazine C4 (e.g., halogens) to enhance hydrophobic interactions with receptor pockets .
- Isosteric Replacement: Replace methoxy with trifluoromethoxy to improve metabolic stability while maintaining electron-donating effects .
- Pharmacophore Mapping: Use molecular docking (AutoDock Vina) to align cyclopropyl and pyridazine moieties with key residues (e.g., Tyr149 in TGR5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
